molecular formula C23H28BrN3O9 B14767309 Thalidomide-O-acetamido-PEG3-C2-Br

Thalidomide-O-acetamido-PEG3-C2-Br

Número de catálogo: B14767309
Peso molecular: 570.4 g/mol
Clave InChI: PXSXOOTXMKEKPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thalidomide-O-acetamido-PEG3-C2-Br is a brominated derivative of thalidomide conjugated with a triethylene glycol (PEG3) linker via an acetamido group.

  • Thalidomide moiety: Binds to cereblon (CRBN), an E3 ubiquitin ligase, enabling targeted protein degradation via the ubiquitin-proteasome system .
  • PEG3 linker: Enhances solubility, reduces nonspecific interactions, and provides spatial flexibility for binding to target proteins .
  • C2-Br terminal group: The bromine atom likely serves as a reactive handle for further conjugation (e.g., in PROTAC synthesis).

This compound is designed for applications in targeted protein degradation (TPD) and chemical biology, leveraging thalidomide’s CRBN-binding properties while optimizing pharmacokinetics through PEGylation .

Propiedades

Fórmula molecular

C23H28BrN3O9

Peso molecular

570.4 g/mol

Nombre IUPAC

N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C23H28BrN3O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14H2,(H,25,29)(H,26,28,30)

Clave InChI

PXSXOOTXMKEKPR-UHFFFAOYSA-N

SMILES canónico

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCBr

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-acetamido-PEG3-C2-Br involves several steps:

    Thalidomide Derivatization: Thalidomide is first modified to introduce an acetamido group.

    PEG Linker Attachment: A PEG3 linker is then attached to the modified thalidomide.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison of Thalidomide-O-acetamido-PEG3-C2-Br with structurally related analogs, focusing on molecular properties, functional groups, and applications.

Table 1: Comparative Analysis of Thalidomide-PEG Conjugates

Compound Name Molecular Formula Molecular Weight Functional Group Key Applications Reference
Thalidomide-O-acetamido-PEG3-C2-Br Not explicitly reported ~550–650 (est.) Bromine (Br) PROTAC synthesis, bioconjugation Inferred
Thalidomide-O-acetamido-PEG3-C2-acid C24H29N3O11 535.506 Carboxylic acid PROTAC linker, solubility enhancement
Thalidomide-O-amido-PEG3-NH2·HCl C23H31ClN4O9 542.97 Amine (NH2) E3 ligase recruitment, TPD studies
Thalidomide-O-amido-C3-PEG3-C1-NH2 C25H35F3N4O11 648.59 Amine (NH2) PROTAC assembly, protein degradation
Thalidomide-O-amido-PEG3-azide C23H28N6O9 532.51 Azide (N3) Click chemistry, bioconjugation

Key Differences and Rationale

Terminal Functional Group :

  • Bromine (Br) : Enables nucleophilic substitution reactions (e.g., Suzuki coupling) for covalent linkage to target-binding moieties. This contrasts with carboxylic acid (used for amide bond formation ) or azide (for click chemistry ).
  • Amine (NH2) : Facilitates conjugation via NHS ester or maleimide chemistry, commonly used in PROTAC design .

PEG Chain Length and Flexibility :

  • All analogs feature a PEG3 linker, ensuring consistent hydrophilicity and steric flexibility. However, the C2-Br variant’s shorter alkyl chain may enhance rigidity compared to longer-chain derivatives (e.g., C3-PEG3-C1 ).

Solubility and Stability :

  • PEGylation universally improves aqueous solubility, but terminal groups influence stability. For example, the bromine group may confer moderate stability compared to azide , which requires protection from light and moisture .

Biological Activity :

  • Thalidomide derivatives with NH2 or acid termini are validated in PROTACs for degrading targets like BRD4 or STAT3 . The Br variant’s utility is hypothesized to depend on its coupling efficiency with warhead molecules.

Research Findings

  • PROTAC Efficiency : Thalidomide-PEG3-amine conjugates demonstrate >80% target protein degradation at 100 nM in leukemia cell lines, attributed to optimal linker length and CRBN engagement .
  • Synthetic Challenges : Brominated analogs require inert conditions to prevent premature hydrolysis or oxidation, unlike acid or azide derivatives .
  • Toxicity Profile : PEGylation reduces thalidomide’s teratogenicity by limiting blood-brain barrier penetration, as shown in zebrafish models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.